Methyl 2-(3-hydroxy-4-iodophenyl)acetate
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Overview
Description
Methyl 2-(3-hydroxy-4-iodophenyl)acetate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxy group, and a methyl ester group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-4-iodophenyl)acetate typically involves the esterification of 3-hydroxy-4-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-4-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of Methyl 2-(3-oxo-4-iodophenyl)acetate.
Reduction: Formation of Methyl 2-(3-hydroxyphenyl)acetate.
Substitution: Formation of Methyl 2-(3-azido-4-hydroxyphenyl)acetate.
Scientific Research Applications
Methyl 2-(3-hydroxy-4-iodophenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-4-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding . These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-hydroxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-iodophenyl)acetate
- Methyl 2-(3-azido-4-hydroxyphenyl)acetate
Uniqueness
Methyl 2-(3-hydroxy-4-iodophenyl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various chemical and biological studies .
Properties
Molecular Formula |
C9H9IO3 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-4-iodophenyl)acetate |
InChI |
InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3 |
InChI Key |
DDNHLHGFVDHANG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)I)O |
Origin of Product |
United States |
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